molecular formula C10H18ClNO2 B1491478 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2006698-00-4

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1491478
CAS RN: 2006698-00-4
M. Wt: 219.71 g/mol
InChI Key: ZSYKHSAYALKCCZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as 4-methyl-4-hydroxymethylpiperidine-1-yl 2-chloropropan-1-one, is a synthetic organic molecule that has been used in various scientific applications. It is a versatile compound with a wide range of potential applications, including pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

Synthesis and Antinociceptive Activity

Research by Radl et al. (1999) and Radl et al. (2010) focused on the synthesis and testing of derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine for their analgesic properties. These studies highlight the compound's relevance in developing new analgesics, indicating its potential applications in pain management and pharmaceutical research Synthesis and Antinociceptive Activity of Some 3-Chlorophenyl- and 6-Chloropyridin-2-yl Derivatives.

Oligoribonucleotide Synthesis

Reese, Serafinowska, and Zappia (1986) explored an acetal group suitable for protecting 2′-hydroxy functions in rapid oligoribonucleotide synthesis. This application is critical for RNA synthesis and the development of RNA-based therapeutics and research tools An acetal group suitable for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis.

Alcohol Oxidation System

Li and Zhang (2009) developed a highly efficient alcohol oxidation system catalyzed by 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO) using 1-chloro-l,2-benziodoxol-3(1H)-one. This system highlights the role of related compounds in facilitating environmentally benign organic reactions, underscoring their importance in green chemistry An Environmentally Benign TEMPO-CatalyzedEfficient Alcohol Oxidation System with a Recyclable HypervalentIodine(III) Reagent and Its Facile Preparation.

Anticancer Activity

Czeskis (1998) reported on the synthesis of an isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, a 5HT1A antagonist. This work is part of efforts to develop radiolabeled compounds for biomedical research, including drug development and diagnostic applications [Synthesis of(S)-1-(1H-indol-4-yloxy)-3-4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate, and its 3-[14C]-isotopomer based on chiral glycerol-[14C] derivatives.

properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(11)9(14)12-5-3-10(2,7-13)4-6-12/h8,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYKHSAYALKCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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